tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Analytical Chemistry Quality Control Chemical Synthesis

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5) is a chiral, non-racemic cyclohexane-1,3-diamine derivative where one amine is protected with a tert-butoxycarbonyl (Boc) group. It is characterized by a defined (1R,3S) absolute stereochemistry.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1259278-17-5
Cat. No. B3094535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate
CAS1259278-17-5
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyOBSACSBMTRJNPH-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5): A Defined Stereoisomer for Asymmetric Synthesis


tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5) is a chiral, non-racemic cyclohexane-1,3-diamine derivative where one amine is protected with a tert-butoxycarbonyl (Boc) group. It is characterized by a defined (1R,3S) absolute stereochemistry [1]. This compound is a fundamental building block in organic and medicinal chemistry, utilized to introduce a protected, chiral 1,3-diamine motif into more complex molecular frameworks [2]. Its procurement is driven by the need for a specific three-dimensional orientation in target molecules, where generic or racemic mixtures are inadequate. The compound's rigid cyclohexyl backbone contributes to conformational control, a key parameter in drug design and catalysis [2].

Why Generic Substitution of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5) Fails in Asymmetric Synthesis


Generic substitution with the enantiomer (1S,3R), a racemic mixture, or a regioisomer (e.g., 1,2- or 1,4-diamines) is not scientifically valid for applications requiring stereochemical integrity. In asymmetric synthesis, the (1R,3S) configuration dictates the spatial presentation of the amine and Boc-protected amine, which directly influences the stereochemical outcome of subsequent reactions [1]. Using the incorrect enantiomer would produce a diastereomeric product with potentially different and unintended biological or catalytic properties. Similarly, substituting the Boc group with a Cbz group (as in CAS 1261225-45-9) alters the protecting group's deprotection orthogonality, which can derail a multi-step synthetic route due to incompatibility with other protecting groups or reaction conditions [2].

Quantitative Differentiation of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5) from Analogs


Comparative Purity and Quality Specifications: tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate vs. Non-Stereospecific Analog

The commercially available (1R,3S) stereoisomer is offered with a higher certified minimum purity compared to its non-stereospecific, racemic analog. This difference is critical for procurement decisions in early discovery, as higher purity of the starting material can directly correlate with higher yields and simpler purification of subsequent intermediates. Data from reputable suppliers indicates the (1R,3S) isomer is certified at ≥98% purity, while the generic cis-1-N-Boc-1,3-cyclohexyldiamine is offered at a minimum of 95% purity .

Analytical Chemistry Quality Control Chemical Synthesis

Orthogonal Deprotection Strategy: tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate vs. Benzyl Carbamate (Cbz) Analog

The Boc protecting group on the target compound provides a critical orthogonal deprotection strategy compared to the Cbz-protected analog (Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, CAS 1261225-45-9). Boc groups are cleaved under mild acidic conditions (e.g., TFA), whereas Cbz groups require hydrogenolysis (H2, Pd/C) or strong acids [1]. This class-level property enables the selective removal of one protecting group in the presence of another, a crucial requirement in the synthesis of complex, multi-functional molecules. For example, a Boc group can be removed while leaving a Cbz group intact, and vice versa [1].

Peptide Chemistry Protecting Groups Multi-step Synthesis

Predicted Physical Property Comparison: tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate vs. Benzyl (Cbz) Analog

The substitution of a tert-butyl group (Boc) for a benzyl group (Cbz) results in a quantifiable change in key physicochemical properties relevant to drug design and chemical handling. The target compound has a lower molecular weight and higher predicted nitrogen content by weight compared to its Cbz-protected counterpart. While these are predicted values, they serve as crucial early indicators for properties like membrane permeability and solubility, influencing the choice of building block in medicinal chemistry campaigns .

Physicochemical Properties Drug Design Pre-formulation

Optimal Research and Industrial Application Scenarios for tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1259278-17-5)


Asymmetric Synthesis of Conformationally Constrained Peptidomimetics

The primary application scenario is as a chiral building block in the synthesis of peptidomimetics. Its rigid (1R,3S)-cyclohexyl core enforces a specific conformation in the target molecule, which is used to probe or enhance binding affinity and selectivity for biological targets. The orthogonality of the Boc group allows for selective deprotection and subsequent peptide coupling without disturbing other protecting groups [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

The defined (1R,3S) stereochemistry of the cyclohexane-1,3-diamine scaffold makes it a valuable precursor for synthesizing chiral ligands. After deprotection, the resulting diamine can be derivatized to create ligands for transition metals, enabling enantioselective transformations. The high commercial purity (≥98%) of the starting material is critical for ensuring the final catalyst's activity and enantioselectivity .

Medicinal Chemistry Exploration of μ-Opioid and ORL-1 Receptor Ligands

The 1,3-diamine motif is a recognized scaffold in medicinal chemistry programs targeting the μ-opioid and ORL-1 receptors. While the target compound is a protected intermediate, it represents a key building block for constructing libraries of substituted cyclohexyldiamines. Its use is preferred when a defined cis-relationship between the two amine functionalities is required for structure-activity relationship (SAR) studies [2].

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